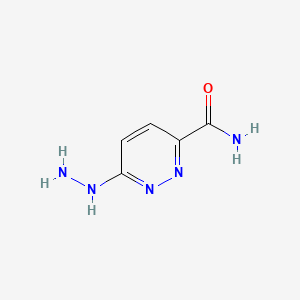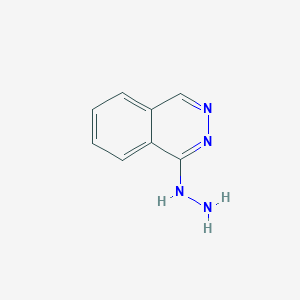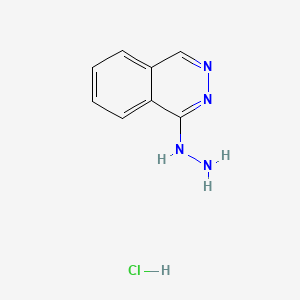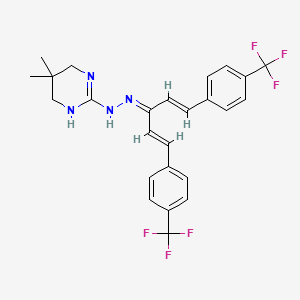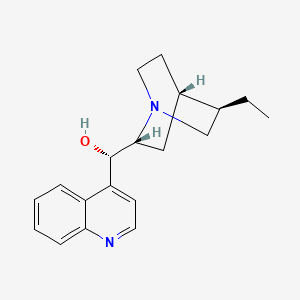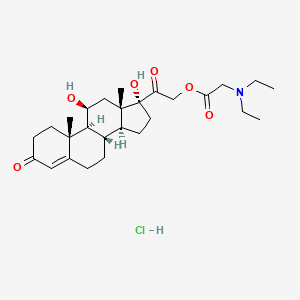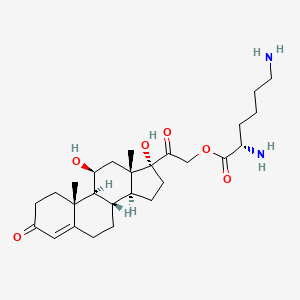
Fluxapyroxad
Descripción general
Descripción
Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide used on a large variety of commercial crops . It stunts fungus growth by inhibiting the succinate dehydrogenase (SQR) enzyme . Application of this compound helps prevent many wilts and other fungal infections from taking hold .
Synthesis Analysis
This compound was synthesized in a multi-step continuous flow process . The process involved the transformation of fluorinated amines into pyrazole cores through a telescoped in situ generation and consumption of diazoalkanes . Additional continuous flow and batch reactions added complexity to the pyrazole core via C–N arylation and methylation, TMS cleavage, and amidation .
Molecular Structure Analysis
The compound is an amide of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid combined with an aniline having an ortho-substituted triflurorobenzene group .
Chemical Reactions Analysis
This compound is a new-generation carboxamide fungicide, with residues increasingly being found in food samples . Immunochemical assays have gained acceptance in food quality control as rapid, cost-effective, sensitive, and selective methods for large sample throughput and in situ applications .
Physical And Chemical Properties Analysis
This compound has a boiling point of 428.4°C at 760 mmHg . Its chemical formula is C18H12F5N3O and it has a molar mass of 381.306 g·mol −1 .
Aplicaciones Científicas De Investigación
Agricultura: Control de enfermedades en cultivos
Fluxapyroxad se utiliza ampliamente en la agricultura para controlar una amplia gama de enfermedades fúngicas. Es particularmente eficaz contra enfermedades como la mancha foliar de Septoria, la roya amarilla y la roya marrón en cultivos como el trigo . Su modo de acción implica la inhibición de la enzima succinato deshidrogenasa (SDH) en los hongos, que es crucial para la respiración celular .
Toxicología ambiental: Impacto en los organismos acuáticos
Los estudios han demostrado que this compound puede tener efectos tóxicos en los organismos acuáticos. La investigación con embriones de pez cebra ha indicado que la exposición a this compound puede conducir a defectos cardíacos del desarrollo, destacando la importancia de comprender su impacto ambiental .
Biotecnología: Gestión de la resistencia
En la investigación biotecnológica, this compound juega un papel en el estudio de la resistencia a los fungicidas. Por ejemplo, se han identificado aislados de Botrytis cinerea resistentes a this compound, y sus mutaciones genéticas se han caracterizado, proporcionando información sobre los mecanismos de resistencia y las estrategias de gestión .
Salud pública: Evaluación de residuos
This compound se evalúa para determinar sus niveles de residuos en los cultivos alimenticios para garantizar la seguridad pública. Los estudios evalúan su metabolismo, la definición de residuos y la ingesta dietética estimada para establecer los límites máximos de residuos y evaluar cualquier riesgo potencial para la salud humana .
Destino ambiental: Degradación en suelos y agua
La degradación de this compound en suelos y sistemas de agua/sedimentos es un área crítica de estudio. La investigación ha demostrado que presenta una alta persistencia en estos entornos, con vidas medias que indican un proceso de degradación lento . Esta información es vital para evaluar su destino ambiental a largo plazo.
Procesos industriales: Formulación de fungicidas
This compound se utiliza en la formulación de fungicidas para procesos industriales. Su eficacia en la prevención de infecciones fúngicas en una variedad de cultivos comerciales lo convierte en un componente valioso en los productos fungicidas .
Medicina: Toxicidad potencial y evaluación de riesgos
Aunque no se utiliza directamente en medicina, se estudia la toxicidad potencial de this compound y sus metabolitos para evaluar los riesgos de exposición humana. Esto incluye investigaciones sobre su destino residual en cultivos como el maní y los riesgos dietéticos asociados .
Ecotoxicología: Impacto en especies no objetivo
Los efectos ecotoxicológicos de this compound se investigan para comprender su impacto en las especies no objetivo. Esto incluye evaluar su potencial de bioacumulación y el riesgo que representa para varios organismos en el ecosistema .
Mecanismo De Acción
Target of Action
Fluxapyroxad, a fungicide belonging to the carboxamide class, primarily targets the succinate dehydrogenase enzyme in the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways .
Mode of Action
This compound inhibits succinate dehydrogenase, disrupting the citric acid cycle and mitochondrial electron transport pathways . This inhibition results in the prevention of spore germination, germ tube development, and mycelial growth within the target fungal species .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle), a central metabolic pathway in all aerobic organisms . By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to a halt in the production of ATP, the main energy currency of the cell . This disruption affects the overall energy metabolism of the fungus, leading to its death .
Pharmacokinetics
This compound is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing . The extent of absorption is approximately 65–80% of the administered dose, independent of dose and sex . Maximum concentrations of radioactivity in plasma were observed within 1 hour of dosing for the low-dose group . Faecal excretion was the primary route of elimination, and excretion was rapid, with the majority of the administered dose (61–83%) excreted by all routes within 48 hours after dosing . The main biotransformation mechanisms of this compound in rats are hydroxylation at the biphenyl ring, N-demethylation at the pyrazole ring, loss of a fluorine atom at the biphenyl ring and conjugation with glucuronic acid or glutathione, yielding about 50 metabolites .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as inhibition of fungal growth. By inhibiting succinate dehydrogenase, this compound prevents the normal functioning of the citric acid cycle and the mitochondrial electron transport chain, leading to energy depletion in the fungal cells . This results in the inhibition of spore germination, germ tube development, and mycelial growth within the target fungal species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil properties such as organic matter content, oxygen level, and pH can affect the degradation rate of this compound . Rich organic matter and oxygen level stimulate microbial activity, and neutral pH is suitable for microbial growth, all of which can enhance the degradation of this compound . Furthermore, this compound exhibits high persistence in tested systems, with half-lives ≥157.6 days , indicating that it remains active for a long period in the environment. Therefore, the environmental context plays a significant role in the effectiveness and longevity of this compound’s action.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) . It interferes with a number of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth . Specifically, it interferes with the production of succinate dehydrogenase, the complex II in the mitochondrial respiration chain, which in turn interferes with the tricarboxylic cycle and mitochondrial electron transport .
Cellular Effects
This compound has been shown to cause developmental cardiac defects in zebrafish embryos . It represses the cardio-related calcium signaling pathway, which is associated with apoptosis in the heart and other manifestations of cardiotoxicity .
Molecular Mechanism
This compound’s mode of action is the inhibition of succinate dehydrogenase in complex II of the mitochondrial respiratory chain . This results in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .
Temporal Effects in Laboratory Settings
The fate and behavior of this compound in the environment have been investigated with a complete set of studies . A data gap was identified for the final report of the study on the accumulation in soil .
Dosage Effects in Animal Models
Liver toxicity was observed in rats, mice, and dogs, with rats as the most sensitive species for all durations of exposure . In rats, adaptive effects of hepatocellular hypertrophy and increased liver weights and changes in liver enzyme activities were first observed .
Metabolic Pathways
The main biotransformation mechanisms of this compound in rats are hydroxylation at the biphenyl ring, N-demethylation at the pyrazole ring, loss of a fluorine atom at the biphenyl ring, and conjugation with glucuronic acid or glutathione, yielding about 50 metabolites .
Transport and Distribution
The absorption, distribution, excretion, and metabolism of this compound in Wistar rats were investigated using the active substance radiolabeled in the aniline ring or in the 4-position of the pyrazole ring .
Subcellular Localization
Given its mechanism of action as a succinate dehydrogenase inhibitor, it can be inferred that this compound likely localizes to the mitochondria where the succinate dehydrogenase complex is located .
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O/c1-26-8-11(16(25-26)17(22)23)18(27)24-14-5-3-2-4-10(14)9-6-12(19)15(21)13(20)7-9/h2-8,17H,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSGXWCSHSVPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058215 | |
| Record name | Fluxapyroxad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
907204-31-3 | |
| Record name | Fluxapyroxad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907204-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluxapyroxad [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907204313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluxapyroxad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl) pyrazole-4-carboxamide; fluxapyroxad | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUXAPYROXAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U8P4NAR2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide. It targets the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. [, , , , ]
A: By inhibiting SDH, this compound disrupts the electron transport chain, ultimately leading to a halt in energy production (ATP) within the mitochondria. This disruption of cellular respiration is detrimental to fungal growth and survival. [, , , , ]
A: The molecular formula of this compound is C19H11F6N3O3. Its molecular weight is 443.3 g/mol. [, , ]
A: Yes, studies indicate that this compound is stable under various storage conditions and different formulations. For instance, one study found this compound residues in peanut straw remained even after drying. []
ANone: this compound is a fungicide and not a catalyst. Therefore, questions regarding catalytic properties are not applicable.
A: Yes, molecular docking studies have been conducted to understand the interaction of this compound with SDH. These studies have revealed key interactions such as hydrogen bonding, π-cation, and hydrophobic interactions, which contribute to its binding affinity. [, ]
A: The structure of this compound, particularly the pyrazole-4-carboxamide moiety, is crucial for its interaction with the SDH enzyme. Modifications in this region can significantly impact its activity and potency. [] For example, the introduction of an oxime ether group in certain pyrazole-4-carboxamide derivatives resulted in enhanced antifungal activity against Rhizoctonia solani compared to this compound. []
A: this compound is commercially available in various formulations, including suspension concentrates (SC), emulsifiable concentrates (EC), and mixtures with other fungicides. [, , , , ]
A: this compound is registered for use in various countries. Maximum residue levels (MRLs) have been established for this compound in numerous crops to ensure consumer safety. [, , ]
A: Studies have shown that this compound residues dissipate over time in plants. For instance, research on Perilla frutescens var. japonica Hara (Perilla) indicated a decrease in this compound residues over 7 days. []
A: this compound has demonstrated efficacy against various fungal diseases, including Septoria leaf blotch in wheat, pear scab, and gray mold in strawberries. [, , , , , , , , ]
A: Yes, numerous field trials have been conducted to evaluate the efficacy of this compound in controlling fungal diseases in various crops. For example, field trials demonstrated the effectiveness of this compound in controlling Asian soybean rust in the Cerrado biome. []
A: Yes, like other single-site fungicides, prolonged and repeated use of this compound can lead to the development of resistance in fungal populations. This has been observed in pathogens such as Botrytis cinerea and Alternaria alternata. [, , , , , ]
A: Yes, specific mutations in the SdhB, SdhC, and SdhD subunits of the SDH enzyme have been linked to resistance to this compound and other SDHI fungicides. These mutations can alter the binding site of the fungicide, reducing its effectiveness. [, , , ]
A: Yes, cross-resistance between this compound and other SDHI fungicides, such as boscalid, penthiopyrad, and fluopyram, has been reported. This highlights the importance of using different modes of action for fungicide resistance management. [, , , , , ]
ANone: These questions are focused on aspects relevant to pharmaceuticals and human health. Since this compound is a fungicide primarily used in agriculture, these questions are not applicable.
A: Yes, alternative fungicides with different modes of action exist and can be used in rotation or mixtures with this compound to delay resistance development. Examples include demethylation inhibitors (DMIs) like prothioconazole, quinone outside inhibitors (QoIs) like pyraclostrobin, and multi-site inhibitors like chlorothalonil. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


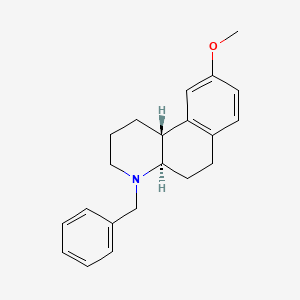
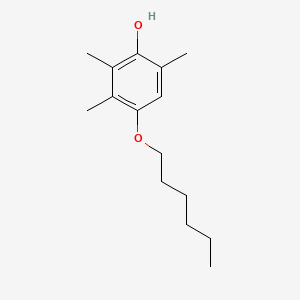
![4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673426.png)
![4-(7,7,10,10-Tetramethyl-5-propyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673427.png)
![4-((4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)oxy)pyrimidine-2-carbonitrile](/img/structure/B1673428.png)

